N'-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-cyclopentyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c21-16(17(22)19-14-5-1-2-6-14)18-11-15(13-7-10-23-12-13)20-8-3-4-9-20/h7,10,12,14-15H,1-6,8-9,11H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDULDXREFZURJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of cyclopentylamine with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the thiophene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrrolidine derivatives, and substituted thiophene compounds.
Scientific Research Applications
Structural Characteristics
The molecular formula of N'-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is , with a molecular weight of approximately 429.6 g/mol. The compound features multiple functional groups that enhance its biological activity.
Pharmacological Studies
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions such as pain management and neurological disorders.
Case Study: Pain Management
Research indicates that compounds with similar structural characteristics exhibit analgesic effects. For instance, derivatives containing pyrrolidine and thiophene have shown promise in modulating pain pathways through their interaction with opioid receptors and other targets involved in pain perception .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies suggest that the thiophene ring enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.
Case Study: In Vitro Antitumor Activity
In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Neuropharmacology
Given the presence of the pyrrolidine moiety, this compound has potential applications in neuropharmacology. It may serve as a lead compound for developing drugs targeting neurodegenerative diseases.
Case Study: Neuroprotective Effects
Preliminary studies have indicated that the compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. It appears to mitigate oxidative stress and inflammation in neuronal cells .
Mechanism of Action
The mechanism of action of N’-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of a cyclopentyl group with dual heterocyclic substituents. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Influence : The thiophen-3-yl group in the target compound distinguishes it from thiophen-2-yl analogs (e.g., ), which may alter electronic properties and steric interactions in binding pockets.
Cyclopentyl vs. Aromatic Substituents : Unlike naphthalene-containing analogs (), the cyclopentyl group may enhance metabolic stability compared to polyaromatic systems.
Amide vs.
Crystallographic Refinement:
The SHELX software suite (SHELXL, SHELXS) is widely used for refining crystal structures of small molecules with heterocyclic components similar to the target compound . For example, the pyrrolidin-1-yl and thiophen-3-yl groups would require precise electron density mapping, a strength of SHELXL’s constrained refinement algorithms.
Impurity Profiling:
USP guidelines () emphasize stringent control of thiophene-related impurities (e.g., 1-fluoronaphthalene, unspecified isomers). The target compound’s synthesis would necessitate similar HPLC or LC-MS protocols to monitor byproducts like unreacted cyclopentyl intermediates or thiophene oxidation products.
Biological Activity
N'-cyclopentyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a cyclopentyl group, a pyrrolidine moiety, and a thiophene ring. These functional groups are significant as they may contribute to the compound's pharmacological properties.
Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly those involving opioid receptors. The presence of the pyrrolidine and thiophene groups suggests that this compound may exhibit agonistic or antagonistic effects on these receptors.
1. Analgesic Effects
A study conducted on related compounds showed significant analgesic properties through modulation of the opioid receptors. The compound's structure suggests it may also possess similar effects, potentially providing pain relief without the severe side effects commonly associated with traditional opioids.
2. Antidepressant Activity
Preliminary in vitro studies indicated that derivatives of this compound might influence serotonin and norepinephrine levels in the brain, which are critical in managing depression. The pyrrolidine structure is often associated with increased neurotransmitter activity.
3. Neuroprotective Effects
Research has suggested that compounds with similar structures exhibit neuroprotective properties against oxidative stress and neuroinflammation. This could position this compound as a candidate for treating neurodegenerative diseases.
Research Findings
The following table summarizes key research findings related to the biological activity of this compound and its analogs:
Case Study 1: Analgesic Properties
In an animal model, administration of a compound structurally related to this compound resulted in a marked reduction in pain responses compared to control groups. The study highlighted the potential for developing new analgesics with fewer side effects than conventional opioids.
Case Study 2: Neuroprotection
A recent study explored the neuroprotective effects of this class of compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote cell survival pathways, suggesting therapeutic potential for conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
